molecular formula C43H74N5O9PS B162369 Dabsyl-PC CAS No. 126942-42-5

Dabsyl-PC

Cat. No.: B162369
CAS No.: 126942-42-5
M. Wt: 868.1 g/mol
InChI Key: NDRAVJFCDJFNAE-VQJSHJPSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dabsyl-PC, also known as this compound, is a useful research compound. Its molecular formula is C43H74N5O9PS and its molecular weight is 868.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

126942-42-5

Molecular Formula

C43H74N5O9PS

Molecular Weight

868.1 g/mol

IUPAC Name

[(2R)-2-decanoyloxy-3-[11-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]undecoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C43H74N5O9PS/c1-7-8-9-10-14-17-20-23-43(49)57-41(37-56-58(50,51)55-35-33-48(4,5)6)36-54-34-22-19-16-13-11-12-15-18-21-32-44-59(52,53)42-30-26-39(27-31-42)46-45-38-24-28-40(29-25-38)47(2)3/h24-31,41,44H,7-23,32-37H2,1-6H3/t41-/m1/s1

InChI Key

NDRAVJFCDJFNAE-VQJSHJPSSA-N

SMILES

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OC(COCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)COP(=O)([O-])OCC[N+](C)(C)C

Synonyms

1-O-(N-dabsyl-11-amino-1-undecyl)-2-O-decanoylphosphatidylcholine
dabsyl-PC

Origin of Product

United States

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